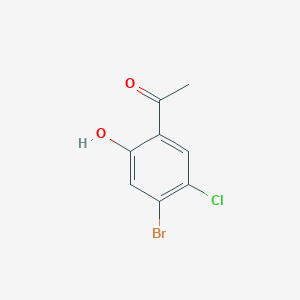
1-(4-溴-5-氯-2-羟基苯基)乙酮
描述
科学研究应用
1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes
作用机制
Target of Action
The primary targets of 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that the compound contains a bromine and a chlorine atom, which could potentially interact with biological targets through halogen bonding or other types of interactions .
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone can be synthesized through the bromination of 4-chloro-2-hydroxyacetophenone using bromine in the presence of a suitable solvent like acetic acid . The reaction typically occurs at elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale bromination reactors where 4-chloro-2-hydroxyacetophenone is treated with bromine under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product .
化学反应分析
Types of Reactions: 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Quinones from oxidation reactions.
- Alcohols from reduction reactions .
相似化合物的比较
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone
Uniqueness: 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
1-(4-bromo-5-chloro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBKDWADCNMPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
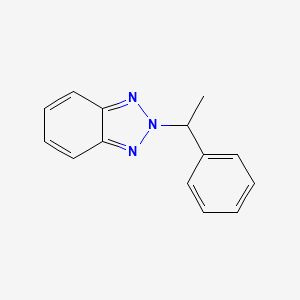
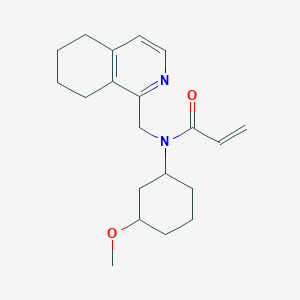
![methyl 2-{[3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetate](/img/structure/B2469551.png)
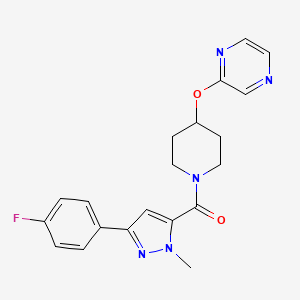
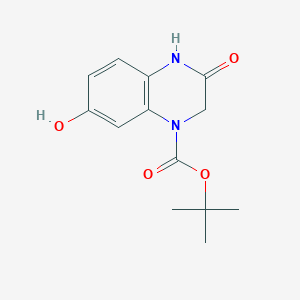
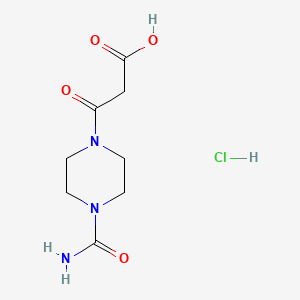
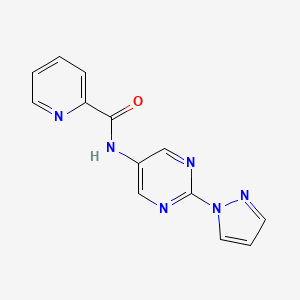
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2469559.png)
![1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole](/img/structure/B2469560.png)
![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469563.png)
![1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2469566.png)
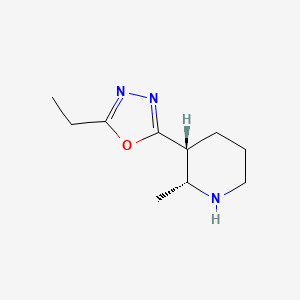
![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)
![N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine](/img/structure/B2469570.png)
